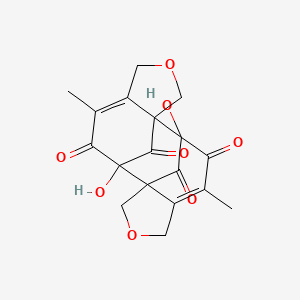
Endoxifen, (E)-
Descripción general
Descripción
Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group as well as a protein kinase C (PKC) inhibitor . It exists as the potently anti-estrogenic (Z)-isomer and the lesser-known (E)-isomer . It is assumed that (E)-Endoxifen, structurally related to (E)-4-OH-tamoxifen, has similar pharmacological properties .
Synthesis Analysis
Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . A multi-gram-scale stereoselective synthesis of Z-endoxifen has been reported . Furthermore, a ‘coffee filter’ method has been developed to make the new cancer drug Z-endoxifen 1000 times cheaper .
Molecular Structure Analysis
Endoxifen’s molecular formula is CHNO with an average mass of 373.487 Da and a monoisotopic mass of 373.204193 Da .
Chemical Reactions Analysis
Endoxifen-mediated recruitment of ERα to known target genes differs from that of 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI) . Alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites, 4HT and N-desmethyl-tamoxifen (NDT) .
Physical And Chemical Properties Analysis
Endoxifen is a potent anti-estrogen and its mechanisms of action are still being elucidated .
Aplicaciones Científicas De Investigación
Breast Cancer Treatment : Endoxifen is being developed as a drug for the treatment of estrogen receptor (ER) positive breast cancer. It is known to be a potent anti-estrogen, and its mechanisms of action differ from those of other anti-estrogens like 4-hydroxy-tamoxifen (4HT) and ICI-182,780 (ICI). This difference in mechanism is evidenced by the unique gene expression profiles in breast cancer cells following Endoxifen treatment, which include the induction of cell cycle arrest and markers of apoptosis at high concentrations (Hawse et al., 2013).
Transdermal Drug Delivery : Endoxifen's physicochemical properties make it a suitable candidate for transdermal delivery, a method potentially advantageous for breast cancer treatment. A study showed the development of a miniaturized flow-through diffusion cell for in vitro skin permeation studies, which identified limonene as an effective permeation enhancer for Endoxifen (Mah et al., 2013).
Safety and Bioavailability in Humans : A clinical study indicated that oral doses of Endoxifen are safe, well-tolerated, and have sufficient bioavailability in human subjects. This study was essential in demonstrating Endoxifen's potential for systemic breast cancer therapy (Ahmad et al., 2010).
Photodegradation Studies : The photodegradation of Endoxifen in water by ultraviolet light was studied, considering its environmental impact. This research is significant for understanding the potential ecological implications of Endoxifen usage (Martin et al., 2019).
Effect on Bone and Uterus : Studies on Endoxifen's impact on the skeleton and uterus have been conducted. It was found to elicit beneficial effects on bone in rats and protect against bone loss following ovariectomy. However, it also demonstrated partial agonistic effects on the uterus and skeleton in ovariectomized animals (Gingery et al., 2017).
Influence on Estrogen Receptor-beta : Research has shown that the presence of Estrogen Receptor-beta (ERβ) enhances the sensitivity of breast cancer cells to the anti-estrogenic effects of Endoxifen. This suggests the need to further investigate the role of ERβ in breast cancer treatment and the importance of pharmacologic variation in Endoxifen concentrations (Wu et al., 2011).
Direcciones Futuras
Endoxifen is under development for the treatment of estrogen receptor-positive breast cancer and for the treatment of mania in bipolar disorder . The superior estrogen-suppressive effects of endoxifen compared with tamoxifen call for future clinical investigation . Atossa Therapeutics estimates a Q3 readout of a Phase II trial that studies the company’s lead asset z-endoxifen .
Propiedades
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150869 | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endoxifen, (E)- | |
CAS RN |
110025-28-0, 114828-90-9 | |
| Record name | 4-Hydroxy-N-desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




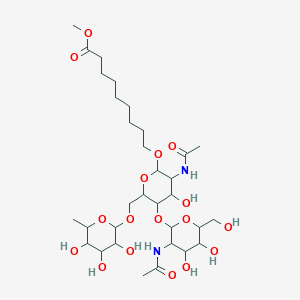
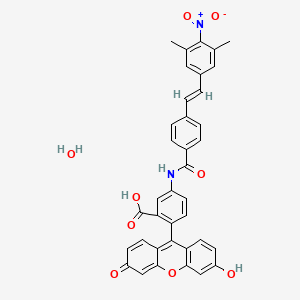
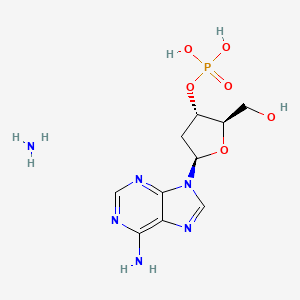

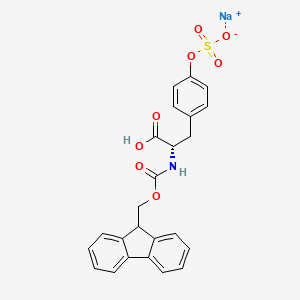

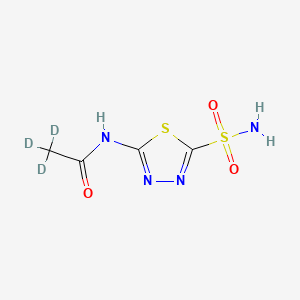
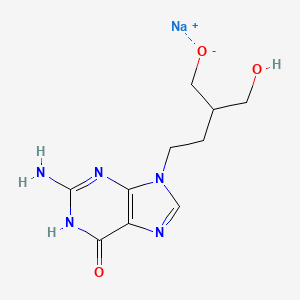
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)
